molecular formula C12H16BrN3O B2878199 3-[(5-Bromopyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane CAS No. 2196211-53-5

3-[(5-Bromopyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane

Cat. No.: B2878199
CAS No.: 2196211-53-5
M. Wt: 298.184
InChI Key: LYYJGRINVAANEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-Bromopyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[321]octane is a complex organic compound characterized by its bromopyrimidinyl group and bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(5-Bromopyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the bromopyrimidinyl precursor. The reaction conditions often require the use of strong bases or nucleophiles to facilitate the formation of the bicyclic structure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. Advanced purification techniques, such as chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the bromine atom makes it particularly reactive in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophiles such as sodium azide (NaN₃) and potassium iodide (KI) are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable tool in organic synthesis.

Biology: In biological research, 3-[(5-Bromopyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane is used to study enzyme mechanisms and as a potential inhibitor for specific biological targets.

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of new pharmaceuticals. Its ability to interact with biological molecules makes it a candidate for drug design and development.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and chemicals. Its unique properties contribute to the development of innovative products.

Mechanism of Action

The mechanism by which 3-[(5-Bromopyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-[(5-Chloropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane

  • 3-[(5-Iodopyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane

  • 3-[(5-Fluoropyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane

Uniqueness: 3-[(5-Bromopyrimidin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane stands out due to its bromine atom, which imparts unique reactivity compared to its chloro, iodo, and fluoro analogs. This difference in reactivity can lead to distinct biological and chemical properties, making it a valuable compound in various applications.

Properties

IUPAC Name

3-(5-bromopyrimidin-2-yl)oxy-8-methyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrN3O/c1-16-9-2-3-10(16)5-11(4-9)17-12-14-6-8(13)7-15-12/h6-7,9-11H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYJGRINVAANEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.